1-NM-PP1
Overview
Description
1-NM-PP1 is a compound that belongs to the class of pyrazolopyrimidines. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. It is characterized by its unique structure, which includes a tert-butyl group, a naphthalen-1-ylmethyl group, and a pyrazolo[3,4-d]pyrimidin-4-amine core.
Mechanism of Action
1-NM-PP1, also known as “Mutant Kinases Inhibitor II” or “1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is a potent and selective inhibitor of protein kinase families .
Target of Action
This compound selectively inhibits mutant protein kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CAMKII . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and signal transduction .
Mode of Action
This compound interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . It shows a high degree of selectivity for mutant kinases over their wild-type counterparts .
Biochemical Pathways
The inhibition of these kinases by this compound affects multiple biochemical pathways. For instance, the inhibition of CDK2 can affect the cell cycle, while the inhibition of CAMKII can impact calcium signaling .
Result of Action
The inhibition of the target kinases by this compound can lead to various molecular and cellular effects. For example, it can affect cell growth and proliferation, signal transduction, and other cellular processes . In some cases, it can lead to cell death .
Biochemical Analysis
Biochemical Properties
1-NM-PP1 interacts with various enzymes and proteins, particularly kinases that have been mutated to become 'analog sensitive’ . It has been shown to inhibit v-Src-as1, c-Fyn-as1, Cdk2-as1, and CAMKII-as1 . The nature of these interactions involves the preferential inhibition of these mutant kinases over their wild-type counterparts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of certain kinases . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the activity of v-Src, c-Fyn, Cdk2, and CAMKII .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of certain mutant kinases . It exerts its effects at the molecular level by preferentially inhibiting these mutant kinases over their wild-type counterparts . This can result in changes in gene expression and alterations in cellular signaling pathways .
Metabolic Pathways
This compound is involved in the metabolic pathways of certain kinases . It interacts with these kinases and can affect their activity, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-NM-PP1 typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Attachment of the naphthalen-1-ylmethyl group: This can be done through a nucleophilic substitution reaction using naphthalen-1-ylmethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using flow microreactor systems for better control over reaction conditions .
Chemical Reactions Analysis
1-NM-PP1 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl and naphthalen-1-ylmethyl groups, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-NM-PP1 has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which can be useful in the development of anti-cancer drugs.
Biological Research: This compound is used to investigate various biological pathways and molecular targets, providing insights into cellular processes.
Industrial Applications: It can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Comparison with Similar Compounds
1-NM-PP1 can be compared with other pyrazolopyrimidine derivatives, such as:
2NM-PP1: Another pyrazolopyrimidine known for its kinase inhibitory properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene moiety but different core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXJQSQYMMKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408954 | |
Record name | 1-NM-PP1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221244-14-0 | |
Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221244-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-NM-PP1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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